![molecular formula C15H14O3 B053714 3-(2-Phenylethoxy)benzoic acid CAS No. 123470-94-0](/img/structure/B53714.png)
3-(2-Phenylethoxy)benzoic acid
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Description
“3-(2-Phenylethoxy)benzoic acid” is a chemical compound with the CAS Number: 123470-94-0 . It has a molecular weight of 242.27 .
Molecular Structure Analysis
The InChI Code of “3-(2-Phenylethoxy)benzoic acid” is 1S/C15H14O3/c16-15(17)13-7-4-8-14(11-13)18-10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,16,17) . The molecular formula is C15H14O3 .Scientific Research Applications
Antioxidant Activity
Phenolic acids, including hydroxybenzoic acids, are considered the most common and widely studied bioactive compounds belonging to plants’ secondary metabolites . They have been found to exhibit significant antioxidant activity .
Anticancer and Antitumor Activity
Phenolic acids have been reported to have anticancer and antitumor activities . This suggests that “3-(2-Phenylethoxy)benzoic acid”, as a phenolic acid, may also have potential applications in cancer research.
Anti-Diabetic Activity
Some phenolic acids have been found to exhibit anti-diabetic activity . Therefore, “3-(2-Phenylethoxy)benzoic acid” could potentially be used in the research and treatment of diabetes.
Anti-Inflammatory Activity
Phenolic acids are known for their anti-inflammatory properties . This suggests that “3-(2-Phenylethoxy)benzoic acid” could potentially be used in the research and treatment of inflammatory diseases.
Antimicrobial Activity
Phenolic acids have been reported to have antimicrobial activities . This suggests that “3-(2-Phenylethoxy)benzoic acid” could potentially be used in the research and treatment of microbial infections.
Pharmaceutical Applications
A study has found that 2-cyanoprop-2-yl 3-phenoxybenzoate, a derivative of 3-phenoxybenzoic acid, exhibits peroxisome proliferator-activated receptor γ agonist activity and is capable of activating glucokinase and inhibiting protein glycation . This suggests that “3-(2-Phenylethoxy)benzoic acid” and its derivatives could have potential pharmaceutical applications.
properties
IUPAC Name |
3-(2-phenylethoxy)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c16-15(17)13-7-4-8-14(11-13)18-10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKMKWATRHJMKA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=CC=CC(=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20580051 |
Source
|
Record name | 3-(2-Phenylethoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20580051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Phenylethoxy)benzoic acid | |
CAS RN |
123470-94-0 |
Source
|
Record name | 3-(2-Phenylethoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20580051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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